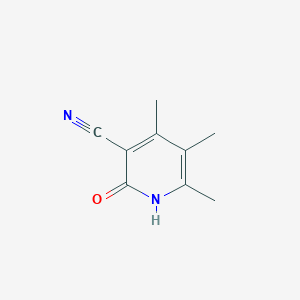

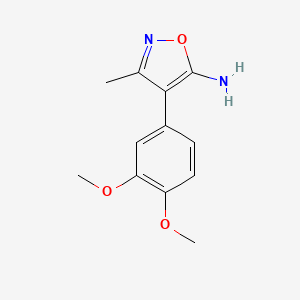

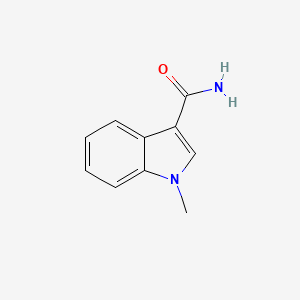

1-methyl-1H-indole-3-carboxamide

Descripción general

Descripción

La 1-metil-1H-indol-3-carboxamida es un derivado del indol, un compuesto heterocíclico significativo que se encuentra en muchos productos naturales y medicamentos. Los derivados del indol son conocidos por sus diversas actividades biológicas, que incluyen propiedades antivirales, antiinflamatorias, anticancerígenas y antimicrobianas

Aplicaciones Científicas De Investigación

La 1-metil-1H-indol-3-carboxamida ha sido ampliamente estudiada por sus aplicaciones en:

Biología: Investigado por su papel en la inhibición de enzimas y la interacción con receptores biológicos.

Medicina: Explorado por su potencial como agente antiviral, anticancerígeno y antimicrobiano.

Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de la 1-metil-1H-indol-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior . Además, su interacción con receptores biológicos puede modular varios procesos celulares, lo que lleva a efectos terapéuticos .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with enzymes and proteins. This compound has been shown to interact with a variety of enzymes, including HIV-1 protease, renin, and HLGP (human liver glycogen phosphorylase). The carboxamide group in this compound facilitates these interactions by forming hydrogen bonds with the active sites of these enzymes, leading to their inhibition .

Cellular Effects

This compound has been observed to influence various cellular processes. It has shown potential anticancer activity by inducing apoptosis in cancer cells. The compound affects cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, it has been reported to stimulate the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, this compound can modulate gene expression, further impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes through hydrogen bonding, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. For example, the interaction of this compound with HIV-1 protease inhibits the enzyme’s activity, preventing the maturation of viral proteins and thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have indicated that this compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For instance, its inhibition of human liver glycogen phosphorylase affects glycogen metabolism, impacting glucose levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its interaction with binding proteins can influence its localization and accumulation within specific tissues, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can further influence its subcellular localization and activity, directing it to specific compartments or organelles .

Métodos De Preparación

La síntesis de 1-metil-1H-indol-3-carboxamida generalmente implica la metilación del indol seguida de la formación del grupo carboxamida. Un método común incluye la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en presencia de un catalizador ácido . Los métodos de producción industrial a menudo utilizan rutas sintéticas similares, pero a mayor escala, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La 1-metil-1H-indol-3-carboxamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el grupo carboxamida en una amina.

Sustitución: Las reacciones de sustitución electrofílica son comunes debido a la naturaleza rica en electrones del anillo de indol.

Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos oxidados, aminas reducidas y varios derivados de indol sustituidos.

Comparación Con Compuestos Similares

La 1-metil-1H-indol-3-carboxamida se puede comparar con otros derivados del indol, como:

Indol-3-carboxamida: Similar en estructura, pero carece del grupo metilo en el átomo de nitrógeno.

1-metilindol: Carece del grupo carboxamida, lo que lo hace menos versátil en reacciones químicas.

Ácido indol-3-acético: Una hormona vegetal con un grupo ácido carboxílico en lugar de una carboxamida.

La singularidad de la 1-metil-1H-indol-3-carboxamida radica en su combinación de los grupos metilo y carboxamida, que confieren propiedades químicas y biológicas distintas .

Propiedades

IUPAC Name |

1-methylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHFXKJFJHBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356397 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118959-44-7 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.